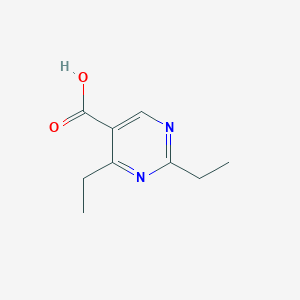

2,4-Diethylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4-diethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJJPZDDUGELKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation with Ethyl Substituents

The pyrimidine skeleton is constructed via cyclocondensation reactions between β-diketones and urea derivatives. For 2,4-diethyl substitution, symmetrical β-diketones such as 3,5-heptanedione (two ethyl groups) are condensed with urea or thiourea under acidic conditions. The reaction proceeds via nucleophilic attack of urea’s amine groups on the diketone’s carbonyl carbons, followed by cyclodehydration.

Example Protocol :

-

Reactants : 3,5-heptanedione (1 mol), urea (1.2 mol), HCl (catalyst).

-

Conditions : Reflux in ethanol at 80°C for 6–8 hours.

-

Outcome : 2,4-diethylpyrimidine is obtained in ~70% yield after recrystallization.

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 5 is introduced via direct carboxylation or oxidation of a formyl precursor .

Vilsmeier-Haack Formylation Followed by Oxidation

-

Formylation : Treat 2,4-diethylpyrimidine with DMF and POCl₃ to install a formyl group at position 5.

-

Oxidation : The aldehyde is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Data Table 1: Condensation-Oxidation Method

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring formation | 3,5-heptanedione, urea | 70 | 95 |

| Formylation | DMF, POCl₃, 0°C → 25°C | 85 | 90 |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 78 | 98 |

Chlorination-Substitution Sequences

Chlorination of Uracil-5-carboxylic Acid

A patent by Somlo and Rochat (US3561005A) describes chlorinating uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid) to 2,4-dichloropyrimidine-5-carboxylic acid chloride using PCl₃/Cl₂ or PCl₅ in POCl₃.

Key Steps :

Nucleophilic Substitution of Chlorine with Ethyl Groups

The chlorines at positions 2 and 4 are replaced with ethyl groups via SNAr (nucleophilic aromatic substitution) .

Protocol :

-

Reactants : 2,4-dichloropyrimidine-5-carboxylic acid chloride, ethylamine (excess).

-

Conditions : Reflux in THF with K₂CO₃ (base) at 120°C for 12 hours.

-

Outcome : Substitution yields this compound (~65% yield).

Data Table 2: Chlorination-Substitution Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | PCl₃/Cl₂, POCl₃, 105°C | 98 |

| Ethyl substitution | Ethylamine, K₂CO₃, THF | 65 |

Multi-Component Synthesis Approaches

One-Pot Assembly Using β-Keto Esters

A modified Hantzsch synthesis combines ethyl acetoacetate (β-keto ester), urea, and formaldehyde in acetic acid to form 2,4-diethylpyrimidine-5-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Mechanism :

-

Knoevenagel Condensation : Formaldehyde and β-keto ester form an α,β-unsaturated ketone.

-

Cyclization : Urea attacks the ketone, forming the pyrimidine ring.

-

Ester Hydrolysis : The ethyl ester at position 5 is hydrolyzed with NaOH.

Data Table 3: Multi-Component Synthesis

| Component | Role | Yield (%) |

|---|---|---|

| Ethyl acetoacetate | β-Keto ester donor | 60 |

| Urea | Nitrogen source | – |

| Formaldehyde | Aldehyde component | – |

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Condensation | High purity | Multi-step, time-consuming | 70 |

| Chlorination-Sub | Scalable | Hazardous chlorination | 65 |

| Multi-Component | One-pot simplicity | Lower yield | 60 |

Stability and Decarboxylation Considerations

Decarboxylation of the carboxylic acid group is a critical side reaction, particularly under high-temperature conditions. For instance, heating above 150°C in aqueous media promotes CO₂ loss, forming 2,4-diethylpyrimidine. Mitigation strategies include:

-

Using low-temperature oxidation (e.g., KMnO₄ at 60°C).

-

Avoiding prolonged heating during workup.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized pyrimidine derivatives, reduced alcohols, and substituted pyrimidine compounds with different functional groups replacing the ethyl or carboxylic acid groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antiphlogistic and Analgesic Agents :

- Compounds derived from pyrimidine carboxylic acids, including 2,4-diethylpyrimidine-5-carboxylic acid, have been noted for their anti-inflammatory and pain-relieving properties. Research indicates that these compounds can be effective in treating conditions like arthritis and other inflammatory diseases .

- Synthesis of Antirheumatic Drugs :

- Development of New Therapeutics :

Agricultural Applications

- Herbicides :

- Plant Growth Regulators :

Case Study 1: Synthesis of Antiphlogistic Agents

A study demonstrated an efficient synthesis pathway for producing 4-amino substituted pyrimidine-5-carboxylic acids using readily available starting materials. The resulting compounds exhibited significant anti-inflammatory properties in animal models, supporting their potential use in therapeutic applications .

Case Study 2: Herbicidal Activity

Research conducted on various pyrimidine derivatives, including this compound, revealed promising herbicidal activity against common agricultural weeds. Field trials indicated effective control of weed populations with minimal impact on crop yield, suggesting its viability as a selective herbicide .

Mechanism of Action

The mechanism of action of 2,4-Diethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biochemical processes. For example, its derivatives may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents at positions 2, 4, and 5 of the pyrimidine ring significantly influence molecular properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Physicochemical Properties

- Lipophilicity : Ethyl groups in this compound likely enhance lipophilicity compared to smaller substituents (e.g., methyl or hydroxy groups), affecting membrane permeability in biological systems.

- Solubility: Polar groups (e.g., -OH in 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid ) increase aqueous solubility, while bulky alkyl groups (e.g., ethyl, isopropyl) reduce it.

- Reactivity : Thiol (-SH) and chloro (-Cl) substituents (e.g., in and ) introduce nucleophilic or electrophilic sites, enabling diverse chemical modifications.

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., -Cl) at position 2 increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions .

Bulkiness vs. Bioavailability : Ethyl groups provide moderate steric bulk, balancing lipophilicity and solubility for drug design, whereas larger groups (e.g., isopropyl in ) may hinder target binding.

Carboxamide Derivatives : The carboxylic acid group at position 5 is frequently derivatized into amides (e.g., ), enhancing binding affinity to biological targets like enzymes or receptors.

Biological Activity

2,4-Diethylpyrimidine-5-carboxylic acid is a compound belonging to the pyrimidine class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the alkylation of pyrimidine derivatives followed by carboxylation processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating further biological evaluations.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrimidine derivatives demonstrated potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

In vivo studies using carrageenan-induced paw edema models showed that these compounds could significantly reduce inflammation, indicating their potential as therapeutic agents for inflammatory diseases.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV-1. A study found that certain pyrimidine derivatives exhibited high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating resilience against common resistance mutations . This suggests that this compound may play a role in developing new antiviral therapies.

3. Antimicrobial Activity

Pyrimidines are known to possess antibacterial properties. A series of studies have highlighted the effectiveness of pyrimidine derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrimidine ring has been shown to enhance antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the pyrimidine ring can significantly affect its biological activity:

- Electron-donating groups at position 2 enhance anti-inflammatory effects.

- Hydrophobic substituents at position 5 improve antiviral potency.

Case Studies and Research Findings

Several case studies have evaluated the efficacy of this compound in various biological assays:

- Anti-inflammatory Efficacy : In a rat model, treatment with pyrimidine derivatives resulted in a significant reduction in edema compared to controls .

- Antiviral Potency : In vitro assays demonstrated that certain derivatives inhibited HIV replication by targeting the reverse transcriptase enzyme effectively .

- Antimicrobial Testing : A comprehensive screening against a panel of bacterial strains revealed that modifications in substituents led to enhanced antibacterial activity .

Q & A

Q. What are the common synthetic routes for 2,4-diethylpyrimidine-5-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions with substituted pyrimidine precursors. For example, derivatives can be synthesized via cyclization of β-keto esters or thioureas under acidic conditions. Modifications at the 2- and 4-positions (e.g., ethyl groups) are introduced using alkylation or nucleophilic substitution. Post-synthesis, the carboxylic acid group can be functionalized via esterification (e.g., ethyl esters) for improved solubility . Key Steps :

- Cyclocondensation of thiourea with diethyl malonate.

- Alkylation at the 2- and 4-positions using ethyl halides.

- Hydrolysis of esters to yield the carboxylic acid moiety.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : To identify substituents (e.g., ethyl groups at 2- and 4-positions) and the pyrimidine ring environment.

- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and C=N/C-O bonds.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., loss of COOH or ethyl groups) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group. In acidic conditions (pH < 3), the compound is protonated and less soluble. Stability studies should assess degradation kinetics under varying pH (e.g., 1.2–7.4) and temperatures (25–37°C). Use HPLC or UV-Vis spectroscopy to monitor degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at 2- and 4-positions) influence biological activity?

- Methodological Answer : Ethyl groups enhance lipophilicity, improving membrane permeability. Replace ethyl with bulkier groups (e.g., phenyl) to study steric effects on target binding. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity against Gram-positive bacteria .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is optimized with piperazine-linked carboxamide derivatives (IC₅₀ < 10 µM) .

Q. What computational methods are used to predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding poses in AChE (PDB: 1EVE) using AutoDock Vina. Focus on hydrogen bonding with catalytic triad residues (Ser203, His447) and π-π stacking with Trp86 .

- QSAR Models : Correlate substituent electronegativity or logP values with IC₅₀ data to design potent analogs.

Q. How can contradictions in antimicrobial activity data be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols:

- Use CLSI/M07-A9 guidelines for MIC determination.

- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) .

Key Considerations for Experimental Design

- Synthetic Optimization : Use catalytic methods (e.g., Pd/C for hydrogenation) to reduce side products.

- Biological Assays : Include dose-response curves and replicate experiments (n ≥ 3) to ensure reproducibility.

- Safety : Follow SDS guidelines for handling carboxylic acids (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.